Cas no 1806089-08-6 (5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine)

5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine
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- インチ: 1S/C8H9F3N2O2/c1-14-6-2-7(15-8(9,10)11)13-4-5(6)3-12/h2,4H,3,12H2,1H3
- InChIKey: RTISPIUPFPBFAQ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC(=C(C=N1)CN)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 201
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 57.4
5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022002109-1g |
5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine |
1806089-08-6 | 97% | 1g |
$1,764.00 | 2022-04-01 | |
Alichem | A022002109-500mg |
5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine |
1806089-08-6 | 97% | 500mg |
$1,078.00 | 2022-04-01 | |
Alichem | A022002109-250mg |
5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine |
1806089-08-6 | 97% | 250mg |
$693.60 | 2022-04-01 |
5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridineに関する追加情報
Comprehensive Overview of 5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine (CAS No. 1806089-08-6)
5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine, with the CAS number 1806089-08-6, is a specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique combination of functional groups, including an aminomethyl moiety, a methoxy group, and a trifluoromethoxy substituent, which contribute to its distinct chemical properties and potential applications. Researchers are particularly interested in its role as a building block for designing novel bioactive molecules, given its structural versatility and compatibility with modern synthetic methodologies.
The growing demand for pyridine-based compounds in drug discovery has placed 5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine at the forefront of innovation. Its trifluoromethoxy group is especially noteworthy, as fluorinated compounds are increasingly sought after for their enhanced metabolic stability and bioavailability. This aligns with current trends in medicinal chemistry, where researchers prioritize fluorine-containing scaffolds to improve drug efficacy. Additionally, the aminomethyl functionality offers opportunities for further derivatization, making this compound a valuable intermediate in the synthesis of targeted therapeutics.
In agrochemical applications, 5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine has shown promise as a precursor for developing next-generation crop protection agents. The methoxy and trifluoromethoxy groups are known to influence the physicochemical properties of agrochemicals, such as solubility and permeability, which are critical for optimizing field performance. With the global push toward sustainable agriculture, this compound is being explored for its potential to contribute to low-environmental-impact pesticides, a topic of high relevance in contemporary discussions.
From a synthetic chemistry perspective, the CAS 1806089-08-6 compound exemplifies the convergence of heterocyclic chemistry and organofluorine chemistry. Its synthesis often involves multi-step protocols, including selective functionalization and protection-deprotection strategies, which are of interest to academic and industrial chemists alike. The compound's stability under various reaction conditions further enhances its utility as a versatile intermediate. Recent advancements in catalytic amination and cross-coupling reactions have opened new avenues for its efficient production, addressing the need for scalable and cost-effective synthetic routes.
The pharmacological potential of 5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine is another area of active investigation. Preliminary studies suggest that its structural motifs may interact with biological targets such as kinases and G-protein-coupled receptors (GPCRs), which are pivotal in treating diseases like cancer and neurological disorders. This has led to its inclusion in high-throughput screening libraries, where it serves as a candidate for hit-to-lead optimization. The compound's relevance to precision medicine and personalized therapeutics underscores its alignment with cutting-edge biomedical research.
Environmental and regulatory considerations also play a role in the discourse surrounding CAS 1806089-08-6. As industries increasingly adopt green chemistry principles, the development of this compound is being evaluated for its adherence to sustainable synthesis practices. Researchers are exploring solvent-free reactions, biocatalysis, and other eco-friendly methodologies to minimize waste and energy consumption. Such efforts resonate with the broader scientific community's commitment to environmentally benign chemical production.
In summary, 5-(Aminomethyl)-4-methoxy-2-(trifluoromethoxy)pyridine (CAS 1806089-08-6) represents a multifaceted compound with significant implications across multiple disciplines. Its unique structural features, combined with its applicability in drug discovery, agrochemical development, and advanced material science, make it a subject of enduring interest. As research continues to uncover its full potential, this compound is poised to remain a key player in the evolution of functionalized pyridines and their contributions to science and technology.
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